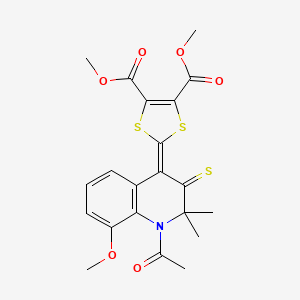![molecular formula C29H31N3O2 B11471055 4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11471055.png)
4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and multiple aromatic substituents
Preparation Methods
The synthesis of 4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the pyrrolidinone ring and aromatic substituents. Common synthetic routes may involve:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidinone Ring: This step may involve the use of reagents such as pyrrolidine and appropriate catalysts to form the pyrrolidinone ring.
Introduction of Aromatic Substituents: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Chemical Reactions Analysis
4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE include other benzodiazole derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but may differ in their substituents and overall properties.
Properties
Molecular Formula |
C29H31N3O2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-21-9-13-24(14-10-21)32-20-23(19-28(32)33)29-30-26-7-3-4-8-27(26)31(29)17-5-6-18-34-25-15-11-22(2)12-16-25/h3-4,7-16,23H,5-6,17-20H2,1-2H3 |
InChI Key |
JICHONOASXVLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11470973.png)
![3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11470975.png)
![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide](/img/structure/B11470982.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide](/img/structure/B11470986.png)
![5-chloro-6-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11470992.png)
![diethyl (6E)-4-hydroxy-4-methyl-2-(4-methylphenyl)-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11470993.png)
![5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11470995.png)
![6-(2-chlorobenzyl)-1-(2,3-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11471000.png)
![methyl N-[(3,4-dichlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate](/img/structure/B11471008.png)
![8-(3,4-Dimethoxyphenyl)-4-imino-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B11471013.png)
![3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B11471020.png)
![Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate](/img/structure/B11471022.png)

![3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide](/img/structure/B11471035.png)
